![molecular formula C15H12BrNO3 B2753574 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 664311-23-3](/img/structure/B2753574.png)

4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

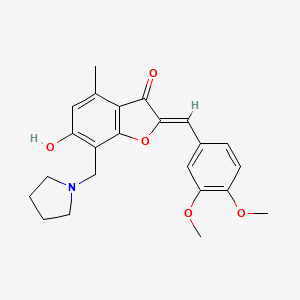

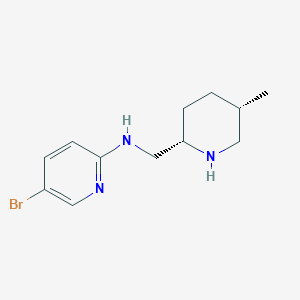

4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.17 g/mol . It falls within the category of biochemicals and is primarily used for proteomics research .

Molecular Structure Analysis

The molecular structure of 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol consists of a phenolic ring with a bromine substituent at the 4-position. Additionally, it contains an imine group (C=N) linked to a dihydrobenzodioxin moiety. The “E” configuration indicates that the double bond in the imine is in the trans conformation .

Chemical Reactions Analysis

One notable reaction involving this compound is free radical bromination. N-bromosuccinimide (NBS) is commonly used to introduce a bromine atom at the benzylic position. The succinimidyl radical generated from NBS abstracts a hydrogen atom from the benzylic position, leading to the formation of the brominated product .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Schiff base compounds, including those similar to the specified chemical, are synthesized for their structural properties and potential applications in various fields. For example, Schiff base compounds derived from salicylaldehyde and amines have been synthesized and characterized, showing potential antibacterial activities due to their structural features (Wang et al., 2008).

Antimicrobial Properties

- Some derivatives of the specified compound have been synthesized and tested for antimicrobial properties. For instance, sulfonamide-derived ligands and their metal complexes have demonstrated moderate to significant antibacterial activity against various bacterial strains, highlighting the potential for these compounds in antimicrobial applications (Chohan & Shad, 2011).

Antioxidant and Anti-cancer Activities

- Bromophenols isolated from marine algae have shown potent antioxidant activities. These properties are important for various applications, including the potential for cancer treatment through photodynamic therapy, where certain compounds have been identified to possess high singlet oxygen quantum yields, making them suitable for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Sensor Applications

- Schiff-base molecules derived from similar compounds have been developed as chemosensors for detecting pH changes, which could be significant in distinguishing between normal cells and cancer cells due to the difference in their pH environments. This application underlines the potential of these compounds in biomedical research and diagnostics (Halder et al., 2018).

Corrosion Inhibition

- Studies on Schiff bases, including those related to the specified compound, have also explored their effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and protect against corrosion highlights their potential application in industrial and engineering contexts (El-Lateef et al., 2015).

Propriétés

IUPAC Name |

4-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMNDUPJFMUVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

![3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2753498.png)

![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)

![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2753507.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2753509.png)